molecular formula C24H21N3O2 B11558220 N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide

N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide

Cat. No.: B11558220
M. Wt: 383.4 g/mol
InChI Key: ZBZDXEFEOUKODV-MFKUBSTISA-N
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Description

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its indole moiety, which is a significant structure in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide typically involves the condensation of an indole derivative with a hydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently . The general reaction scheme can be represented as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors and enzymes, potentially inhibiting their activity. The Schiff base structure allows the compound to form stable complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(1-pyridyl)methylidene]-1,3-propanediamine

Uniqueness

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide is unique due to its indole moiety, which imparts significant biological activity. The presence of the benzyl group further enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-3-hydroxybenzamide

InChI

InChI=1S/C24H21N3O2/c1-17-22(15-25-26-24(29)19-10-7-11-20(28)14-19)21-12-5-6-13-23(21)27(17)16-18-8-3-2-4-9-18/h2-15,28H,16H2,1H3,(H,26,29)/b25-15+

InChI Key

ZBZDXEFEOUKODV-MFKUBSTISA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)C4=CC(=CC=C4)O

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)C4=CC(=CC=C4)O

Origin of Product

United States

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